Lyn Kinase Inhibition: Masitinib Demonstrates 4.3-Fold Greater Potency Than Imatinib
Masitinib exhibits significantly enhanced inhibition of Lyn kinase relative to imatinib. Against recombinant Lyn B, masitinib achieved an IC50 of 510±130 nM, compared to 2200±100 nM for imatinib under parallel assay conditions [1]. This differential Lyn inhibition has functional consequences for mast cell biology and neuroinflammatory processes where Lyn serves as a key signaling node downstream of FcεRI and integrin activation.
| Evidence Dimension | Recombinant Lyn B kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 510±130 nM |
| Comparator Or Baseline | Imatinib: 2200±100 nM |
| Quantified Difference | 4.3-fold greater potency (masitinib) |
| Conditions | Recombinant human Lyn B kinase; ELISA-based poly(Glu,Tyr) substrate assay |
Why This Matters
For research applications investigating mast cell degranulation, microglial activation, or Fyn/Lyn-dependent tau phosphorylation pathways in neurodegeneration, masitinib provides a superior tool compound with quantifiably enhanced Lyn engagement relative to imatinib.
- [1] Dubreuil P, Letard S, Ciufolini M, et al. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT. PLoS ONE. 2009;4(9):e7258. Table 1; Supporting Information Table S1. View Source
